N,N,6-trimethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N,N,6-trimethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with piperazine and pyridazine moieties
Preparation Methods
The synthesis of N,N,6-trimethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced to the pyrimidine core.
Attachment of the pyridazine ring: This can be done through coupling reactions, such as Suzuki or Heck coupling, using a pyridazine derivative.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
N,N,6-trimethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N,6-trimethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound in drug discovery, particularly for developing new pharmaceuticals targeting specific enzymes or receptors.
Biology: It can be used in biological studies to understand its interaction with various biomolecules and its effects on cellular processes.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N,6-trimethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N,N,6-trimethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine can be compared with similar compounds such as:
- N,N,4-trimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine
- N,N,6-trimethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine
These compounds share structural similarities but differ in their specific substitutions, leading to unique chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological or chemical characteristics.
Properties
Molecular Formula |
C16H23N7 |
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Molecular Weight |
313.40 g/mol |
IUPAC Name |
N,N,6-trimethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C16H23N7/c1-12-5-6-14(20-19-12)22-7-9-23(10-8-22)16-17-13(2)11-15(18-16)21(3)4/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
XXLXPIIDCBKHRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C |
Origin of Product |
United States |
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